
Potassium (3-chloro-4-formylphenyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-chloro-4-formylphenyl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a chloro and formyl group. The molecular formula for this compound is C7H4BClF3KO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-chloro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-formylphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-chloro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-chloro-4-carboxyphenyltrifluoroboranuide.
Reduction: 3-chloro-4-hydroxymethylphenyltrifluoroboranuide.
Substitution: Various substituted phenyltrifluoroboranuide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium (3-chloro-4-formylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of agrochemicals and materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Potassium (3-chloro-4-formylphenyl)trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The chloro and formyl groups further enhance its reactivity by providing additional sites for chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (3-chlorophenyl)trifluoroborate: Similar structure but lacks the formyl group.
Potassium (4-fluoro-3-formylphenyl)trifluoroborate: Similar structure but has a fluoro group instead of a chloro group.
Potassium 3,4-dichlorophenyltrifluoroborate: Similar structure but has an additional chloro group.
Uniqueness
Potassium (3-chloro-4-formylphenyl)trifluoroboranuide is unique due to the presence of both chloro and formyl groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C7H4BClF3KO |
|---|---|
Molekulargewicht |
246.46 g/mol |
IUPAC-Name |
potassium;(3-chloro-4-formylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H4BClF3O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
FWNWGXKAEUWLMY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C=C1)C=O)Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


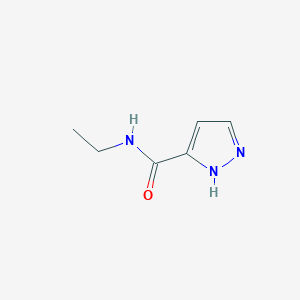

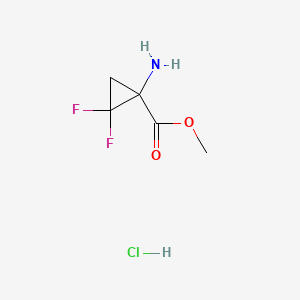

![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)

![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
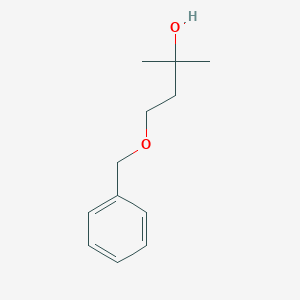
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
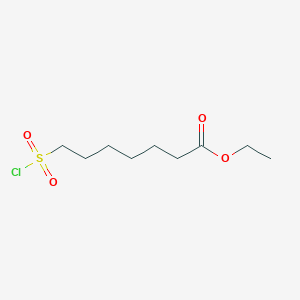
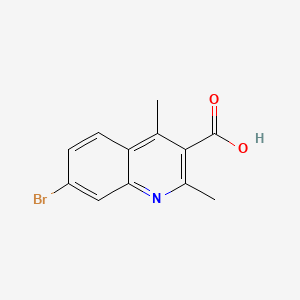
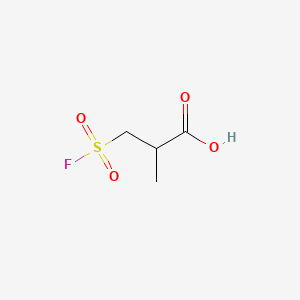
![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
